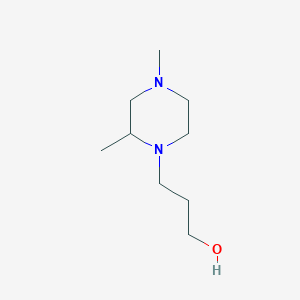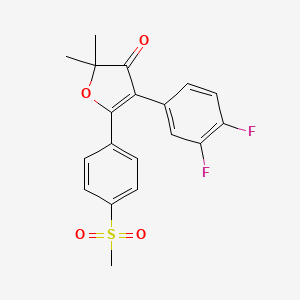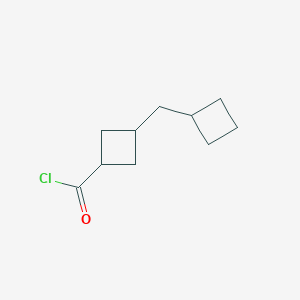
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with a cyclobutylmethyl group and a carbonyl chloride functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutylmethylcyclobutane with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
Starting Material: Cyclobutylmethylcyclobutane
Reagent: Thionyl chloride (SOCl₂)
Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) generated during the reaction.
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Handling: Large quantities of cyclobutylmethylcyclobutane and thionyl chloride.
Reactor Design: Specialized reactors to ensure efficient mixing and temperature control.
Purification: Techniques such as distillation or recrystallization to obtain the pure product.
化学反应分析
Types of Reactions
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
科学研究应用
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
Similar Compounds
Cyclobutanecarbonyl chloride: Similar structure but lacks the cyclobutylmethyl group.
Cyclopropanecarbonyl chloride: Smaller ring structure with different reactivity.
Cyclopentanecarbonyl chloride: Larger ring structure with different steric properties.
Uniqueness
3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride is unique due to its combination of a cyclobutane ring and a cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
属性
CAS 编号 |
76730-63-7 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC 名称 |
3-(cyclobutylmethyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-10(12)9-5-8(6-9)4-7-2-1-3-7/h7-9H,1-6H2 |
InChI 键 |
BXKLAAHITJYONO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CC2CC(C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




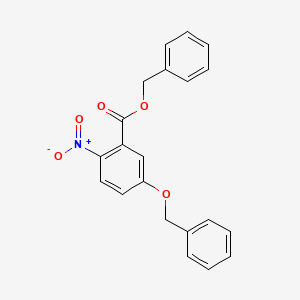
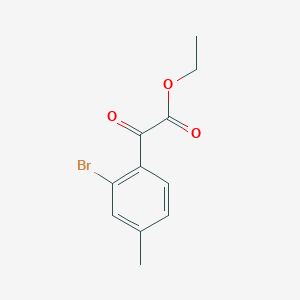
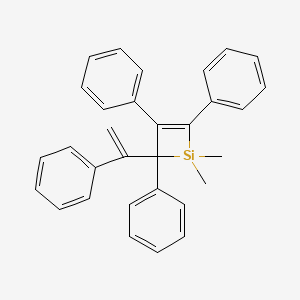
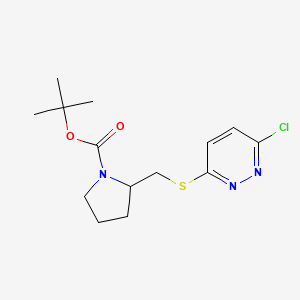
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
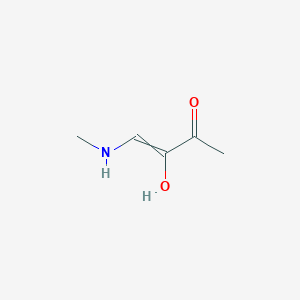
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
